molecular formula C13H8FNO5 B6398803 3-(3-Fluoro-4-hydroxyphenyl)-5-nitrobenzoic acid CAS No. 1261893-40-6

3-(3-Fluoro-4-hydroxyphenyl)-5-nitrobenzoic acid

Cat. No.: B6398803
CAS No.: 1261893-40-6
M. Wt: 277.20 g/mol
InChI Key: FMBBDDUHPYUSCL-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-hydroxyphenyl)-5-nitrobenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a hydroxyl group, and a nitro group attached to a benzoic acid core

Properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-11-6-7(1-2-12(11)16)8-3-9(13(17)18)5-10(4-8)15(19)20/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBBDDUHPYUSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689374
Record name 3'-Fluoro-4'-hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-40-6
Record name 3'-Fluoro-4'-hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-hydroxyphenyl)-5-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-fluorobenzoic acid to introduce the nitro group, followed by hydroxylation to add the hydroxyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-hydroxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3-(3-Fluoro-4-oxophenyl)-5-nitrobenzoic acid.

    Reduction: Formation of 3-(3-Fluoro-4-hydroxyphenyl)-5-aminobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-4-hydroxyphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-hydroxyphenyl)-5-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-hydroxyphenylacetic acid
  • 3-Fluoro-4-hydroxybenzoic acid
  • 5-Nitro-2-fluorobenzoic acid

Uniqueness

3-(3-Fluoro-4-hydroxyphenyl)-5-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

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